
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide is a chemical compound known for its unique structure and properties It is composed of a pyrene moiety attached to a trimethylammonium group, with iodide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide typically involves the quaternization of pyrene with trimethylamine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, sodium bromide, or sodium hydroxide.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Corresponding halide or hydroxide salts of the compound.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide involves its interaction with molecular targets through its pyrene moiety. The compound can intercalate into DNA, allowing it to be used as a fluorescent marker. Additionally, the trimethylammonium group enhances its solubility and facilitates its interaction with negatively charged biomolecules and surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the pyrene moiety.
N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide: Contains a pyridine ring instead of a pyrene ring.
N,N,N-Trimethyl-2-(11-methyl-11-azabicyclo[4.4.1]undec-5-en-2-yl)ethanaminium iodide: Features a different aromatic system.
Uniqueness
N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide is unique due to its pyrene moiety, which imparts strong fluorescent properties and allows for versatile applications in imaging and materials science. The combination of the pyrene ring with the trimethylammonium group also enhances its solubility and reactivity compared to other similar compounds.
Propiedades
Número CAS |
72185-47-8 |
|---|---|
Fórmula molecular |
C20H20IN |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
trimethyl(pyren-1-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C20H20N.HI/c1-21(2,3)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)20(16)19(14)15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KXLZBPKDSSUIJN-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
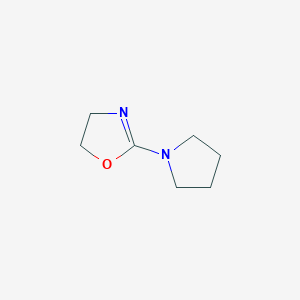
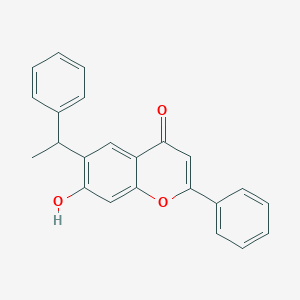

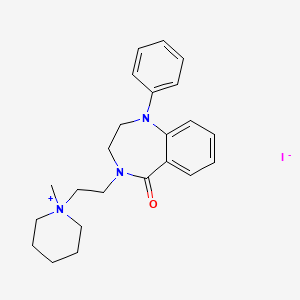
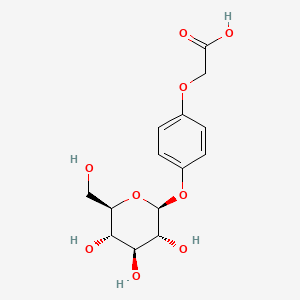
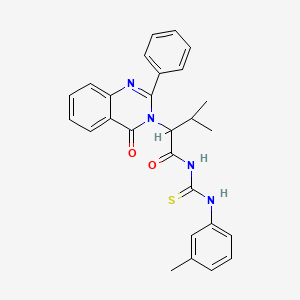
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
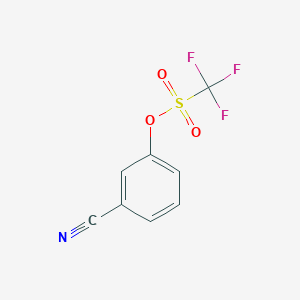
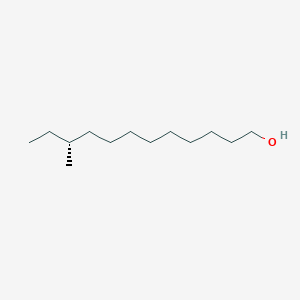

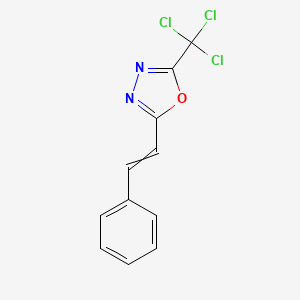
![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
